2-Iodobenzoyl chloride (CAS 609-67-6) is a highly reactive, bifunctional aromatic building block characterized by an electrophilic acyl chloride group and an ortho-positioned iodine atom. In industrial and laboratory procurement, it is primarily sourced as a direct precursor for amidation, esterification, and subsequent palladium-catalyzed cross-coupling or cyclization workflows[1]. By providing both a highly reactive carbonyl center for immediate functionalization and a readily oxidatively-added C-I bond, it serves as a critical intermediate for synthesizing complex heterocycles, such as isoindolinones, and is the mandatory starting material for ortho-fused hypervalent iodine(III) reagents. Its baseline value lies in enabling tandem reaction sequences where the acyl chloride reacts first with a nucleophile, leaving the ortho-iodine intact for downstream regioselective processing.
Substituting 2-iodobenzoyl chloride with cheaper or related analogs introduces significant process inefficiencies and yield penalties. Utilizing the precursor 2-iodobenzoic acid requires a mandatory, time-consuming activation step (typically 2 to 5 hours with hazardous thionyl chloride or oxalyl chloride), which increases cycle time and exposes sensitive substrates to harsh in-situ chlorinating agents [REFS-1, REFS-2]. Conversely, substituting with 2-bromobenzoyl chloride severely limits downstream cross-coupling efficiency; the carbon-bromine bond is significantly less reactive toward palladium oxidative addition than the carbon-iodine bond, often necessitating elevated temperatures or specialized ligands that can cause substrate decomposition. Finally, regioisomers like 3-iodo or 4-iodobenzoyl chloride are fundamentally incapable of forming the ortho-fused five-membered rings required for benziodoxole-based hypervalent iodine reagents or isoindolinone heterocycles.
Procuring 2-iodobenzoyl chloride directly eliminates the need to activate 2-iodobenzoic acid in situ. Standard protocols for converting 2-iodobenzoic acid to the acyl chloride require refluxing with thionyl chloride or reacting with oxalyl chloride and DMF for 2 to 5 hours[REFS-1, REFS-2]. By starting with the pre-formed acyl chloride, chemists bypass this hazardous step, reducing total synthesis time, eliminating the generation of toxic SO2 and HCl byproducts during activation, and achieving immediate quantitative reactivity with amines or alcohols.
| Evidence Dimension | Synthesis time and reagent handling |
| Target Compound Data | 0 hours activation, direct use |
| Comparator Or Baseline | 2-iodobenzoic acid (2-5 hours activation with SOCl2/oxalyl chloride) |
| Quantified Difference | Saves 2-5 hours of processing time and eliminates hazardous chlorinating agents. |
| Conditions | Standard laboratory amidation/esterification protocols. |
Bypassing the activation step streamlines manufacturing workflows, improves safety, and prevents the degradation of acid-sensitive moieties.
In palladium-catalyzed tandem reactions, the ortho-iodine of 2-iodobenzoyl chloride offers superior reactivity compared to the bromine in 2-bromobenzoyl chloride. For example, in reductive Heck cyclizations to form dibenzoazepinone frameworks, 2-iodobenzoyl chloride derivatives successfully undergo cyclization in optimized DMF-water systems to deliver products in high yields (e.g., 85%), whereas brominated or less reactive analogs typically require harsher conditions that can lead to starting material decomposition . The lower bond dissociation energy of the C-I bond allows for milder conditions and broader functional group tolerance [1].
| Evidence Dimension | Leaving group reactivity in Pd-catalysis |
| Target Compound Data | Rapid oxidative addition, high yield (e.g., 85%) at mild conditions |
| Comparator Or Baseline | 2-Bromobenzoyl chloride (slower oxidative addition, requires higher temperatures) |
| Quantified Difference | Enables tandem cyclizations under milder conditions without thermal decomposition. |
| Conditions | Palladium-catalyzed reductive Heck cyclization or isoindolinone synthesis. |
Procurement of the iodo-derivative is essential for complex syntheses where mild conditions are required to prevent the thermal decomposition of advanced intermediates.
2-Iodobenzoyl chloride is uniquely suited as the foundational building block for cyclic hypervalent iodine(III) reagents, such as N-functionalized benziodazolones and benziodoxoles. The specific ortho relationship between the acyl chloride and the iodine atom is an absolute structural requirement to form the stable 5-membered iodane ring upon oxidation[1]. Regioisomers (3-iodo or 4-iodobenzoyl chloride) cannot undergo this intramolecular cyclization, and unhalogenated benzoyl chlorides completely lack the iodine center necessary for hypervalent bonding.
| Evidence Dimension | Ability to form 5-membered cyclic iodanes |
| Target Compound Data | Forms stable 5-membered hypervalent rings |
| Comparator Or Baseline | 3-Iodo or 4-iodobenzoyl chloride (0% cyclic iodane formation) |
| Quantified Difference | 100% exclusive structural capability for ortho-cyclization. |
| Conditions | Oxidation and cyclization to hypervalent iodine(III) species. |
For manufacturers of specialty oxidants and electrophilic transfer reagents, this specific regioisomer is the non-negotiable starting material.
Ideal for tandem amidation-cross-coupling sequences where the acyl chloride reacts with an amine or imine, followed by a palladium-catalyzed cyclization utilizing the highly reactive C-I bond to form isoindolinones and quinazolinones [1].
The mandatory precursor for synthesizing benziodoxoles, benziodazolones, and related cyclic iodine(III) transfer reagents used in electrophilic fluorination, chlorination, or azidation workflows [2].
Used as a bifunctional linker in peptide macrocyclization or specific ortho-iodobenzoylation, where the acyl chloride rapidly forms an amide bond, leaving the iodine available for subsequent stapling or cross-coupling [3].
Corrosive